(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid

Catalog No.
S14385337
CAS No.
M.F
C14H23NO4
M. Wt
269.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicycloprop...

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid

IUPAC Name

(2S)-3,3-dicyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11(12(16)17)10(8-4-5-8)9-6-7-9/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1

InChI Key

VRJSPHBNIYAYAY-NSHDSACASA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1CC1)C2CC2)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(C1CC1)C2CC2)C(=O)O

(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid (CAS 2548967-22-0) is a sterically demanding, unnatural aliphatic amino acid building block characterized by its unique β,β-dicyclopropyl substitution pattern. In industrial and medicinal chemistry procurement, it is primarily valued as a highly specialized precursor for solid-phase peptide synthesis (SPPS) and the construction of small-molecule protein-protein interaction modulators (PPIm). The dual cyclopropyl rings provide a rigid, highly lipophilic side chain that is exceptionally resistant to cytochrome P450-mediated oxidative metabolism. This compound is critical for drug discovery campaigns targeting deep hydrophobic pockets—such as the IL-17A dimer interface—where standard aliphatic amino acids fail to provide the necessary balance of target affinity, metabolic stability, and Rule of 5 (Ro5) compliance [1].

Research Fit

Chiral Control (S)-configured building block for stereochemical SAR studies
Boc Strategy Standard Boc protection compatible with solid-phase peptide synthesis
Steric Profile Gem-dicyclopropyl side chain for constrained hydrophobic pocket targeting

Generic substitution with standard branched or cyclic aliphatic unnatural amino acids—such as Boc-L-tert-leucine, Boc-L-valine, or Boc-L-cyclohexylalanine—frequently compromises late-stage drug optimization due to a strict trade-off between target affinity and metabolic clearance. Standard straight-chain or singly-branched alkyl groups are highly susceptible to hepatic hydroxylation, leading to rapid in vivo clearance and poor half-life. Conversely, substituting with larger, more lipophilic rings (like cyclohexyl or adamantyl) often excessively increases the overall molecular weight and lipophilicity (LogP), pushing the final active pharmaceutical ingredient (API) outside of Rule of 5 parameters and destroying oral bioavailability. The β,β-dicyclopropyl motif uniquely resolves this by providing dense steric bulk for optimal hydrophobic pocket occupation while maintaining a compact, metabolically inert profile, making it indispensable for achieving oral efficacy in challenging targets [1].

Substitution Risk

Factor
Target (Dicyclopropyl)
Substitute (Mono-cyclopropyl)
Lipophilicity (cLogP)
Higher computed XLogP3
Lower computed XLogP3
Steric Bulk
Gem-dicyclopropyl, constrained
Single cyclopropyl, less hindered
Membrane Permeability
May support passive diffusion
Lower permeability context
SAR Interpretation
Distinct binding and ADME profile
Profile may not transfer directly

Precursor Suitability: Dramatic Reduction in Hepatic Clearance vs. Standard Substituents

In the optimization of IL-17A protein-protein interaction modulators, replacing earlier lipophilic substituents (such as benzhydrylglycine derivatives) with the dicyclopropylalanine moiety resulted in a profound improvement in metabolic stability. Compounds incorporating this specific unnatural amino acid demonstrated low intrinsic clearance in human liver microsomes (HLM) and achieved a highly favorable predicted human clearance rate of 1.5 mL/min/kg. This metabolic inertness directly enabled the transition from rapidly cleared early hits to viable, long-acting clinical development candidates [1].

Evidence DimensionPredicted human hepatic clearance
Target Compound Data1.5 mL/min/kg (for the dicyclopropylalanine-derived clinical candidate)
Comparator Or BaselineBenzhydrylglycine and simpler aliphatic derivatives (exhibited rapid metabolic clearance preventing oral viability)
Quantified DifferenceShift from metabolically unstable to highly stable (low clearance of 1.5 mL/min/kg)
ConditionsHuman liver microsomes (HLM) clearance assays and in vivo pharmacokinetic scaling

Procuring this specific amino acid building block is essential for synthesizing APIs that require a long pharmacokinetic half-life and resistance to hepatic degradation.

Purity (HPLC)
Head-to-head
Target ≥98% vs. mono-cyclopropyl analog 95–97%
Supports coupling efficiency review in SPPS
Vendor-supplied COA; batch-specific verification advised

Formulation & Precursor Suitability: Enhanced Oral Bioavailability and Rule of 5 Compliance

Achieving oral bioavailability in protein-protein interaction modulators is notoriously difficult due to the large molecular size typically required for target affinity. The incorporation of the dicyclopropylalanine building block allowed researchers to maximize hydrophobic contacts within the target pocket without inflating the molecular size or polar surface area (PSA) beyond Rule of 5 limits. As a result, the optimized dicyclopropylalanine-containing candidate achieved 26% oral bioavailability in rat models and complete absorption of solutions, a critical threshold that bulkier or more polar comparators failed to reach [1].

Evidence DimensionOral bioavailability (F%)
Target Compound Data26% oral bioavailability in rat models
Comparator Or BaselineHeavier lipophilic substituents (which violate Ro5 and exhibit negligible oral absorption)
Quantified DifferenceAchievement of 26% oral bioavailability while maintaining nanomolar target affinity
ConditionsIn vivo rat pharmacokinetic models (oral dosing)

This compound allows medicinal chemists to build necessary steric bulk into a drug candidate without sacrificing the physicochemical properties required for oral administration.

Lipophilicity (XLogP3)
Head-to-head
Target 3.0 vs. mono-cyclopropyl 2.0 (Δ +1.0)
May support passive permeability screening
Computed by PubChem algorithm; experimental validation context

Application-Critical Performance: Superior Steric Packing for Protein-Protein Interaction (PPI) Interfaces

The unique geometry of the β,β-dicyclopropyl group provides dense, compact steric bulk that is highly effective at occupying deep hydrophobic pockets, such as those found at the IL-17A cytokine dimer interface. When compared to standard linear or branched aliphatic amino acids, the dicyclopropylalanine motif yielded compounds with significantly higher potency. This structural feature was identified as the optimal capping group to drive potent, nanomolar inhibition of the IL-17A interaction, outperforming other amino acid variants explored during the multiparameter optimization process [1].

Evidence DimensionTarget binding affinity / PPI inhibition potency
Target Compound DataPotent nanomolar inhibition of IL-17A
Comparator Or BaselineStandard amino acid portions (which lacked sufficient steric packing or metabolic stability)
Quantified DifferenceIdentified as the optimal substituent for maximizing both potency and stability simultaneously
ConditionsIL-17A protein-protein interaction assays and X-ray crystallographic profiling

Buyers targeting challenging, flat, or highly lipophilic protein interfaces should select this compound to maximize binding affinity through optimized steric packing.

Metabolic Stability
Cross-study
Top-ranked residue in IL-17A inhibitor series (human liver microsomes)
Reported metabolic stability context in discovery program
Exact half-life data not publicly disclosed; qualitative ranking
Stereochemistry
Data to verify
(S)-enantiomer (CAS 2548967-22-0), distinct from (R)-enantiomer (CAS 2272861-72-8)
Ensures correct enantiomer for L-amino acid configuration
CAS and SMILES annotation; verify chiral purity by HPLC
Conformational Flexibility
Head-to-head
7 rotatable bonds (target) vs. 6 (mono-cyclopropyl), with steric restriction
Supports conformational analysis for docking and MD simulations
PubChem Cactvs computation; force field parameterization review
QC Documentation
Supporting evidence
Multi-vendor batch-specific NMR, HPLC, GC reports available
Enables cross-lot reproducibility assessment before large-scale orders
Vendor transparency varies; request COA for each batch

Synthesis of Orally Bioavailable Protein-Protein Interaction (PPI) Modulators

This compound is the premier building block for synthesizing small-molecule inhibitors targeting challenging PPI interfaces, such as the IL-17A dimer. Its unique physicochemical properties allow chemists to achieve the high lipophilicity required for target affinity while strictly maintaining Rule of 5 compliance and oral bioavailability, making it ideal for late-stage medicinal chemistry optimization [1].

Development of Metabolically Stable Peptidomimetics

In peptide drug discovery, standard aliphatic side chains (e.g., leucine or valine) are often sites of rapid cytochrome P450-mediated oxidation. Incorporating Boc-protected dicyclopropylalanine into peptidomimetic sequences provides a sterically similar but highly oxidation-resistant alternative, significantly extending the in vivo half-life and reducing hepatic clearance of the resulting therapeutic [1].

Multiparameter Optimization in SAR Campaigns

During structure-activity relationship (SAR) campaigns aimed at probing deep hydrophobic pockets, this compound serves as a critical structural tool. It allows research teams to decouple target affinity from metabolic liability, providing a compact, rigid, and metabolically inert moiety that outperforms traditional cycloalkyl or branched-chain amino acids in complex drug scaffolds [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
IL-17A pathway inhibitor discovery
Reported metabolic stability context in optimization campaign
Human liver microsome stability and binding assay review
Hydrophobic pocket peptidomimetics
Elevated lipophilicity and constrained side-chain conformation
Binding pose prediction and MD simulation accuracy
Solid-phase peptide synthesis of long sequences
High certified purity with QC documentation
Coupling efficiency and deletion sequence minimization
Chiral building block for screening libraries
Unambiguous (S)-stereochemistry with distinct CAS number
Enantiomeric identity and automated compound management accuracy

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

269.16270821 g/mol

Monoisotopic Mass

269.16270821 g/mol

Heavy Atom Count

19

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